molecular formula C13H13F3O6S B14480447 alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-,trifluoromethanesulfonate CAS No. 71204-46-1

alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-,trifluoromethanesulfonate

Cat. No.: B14480447
CAS No.: 71204-46-1
M. Wt: 354.30 g/mol
InChI Key: LOGQNDXALRRQTN-RHYQMDGZSA-N
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Description

Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a lyxopyranoside ring, a phenylmethyl group, and a trifluoromethanesulfonate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate typically involves the monotoluene-p-sulphonylation of methyl alpha-D-xylopyranoside. This reaction primarily yields the 2-sulphonate, which, upon treatment with alkali, produces a mixture of methyl 2,3-anhydro-alpha-D-lyxopyranoside and methyl 3,4-anhydro-alpha-D-arabinopyranoside . The reaction conditions often include the use of solvents like toluene and bases such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

    Epoxide Ring Opening: Conditions often involve the use of acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate involves its ability to undergo substitution and ring-opening reactions. These reactions can modify the structure of the compound, allowing it to interact with various molecular targets. The specific pathways and molecular targets depend on the context of its use in research and applications .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

71204-46-1

Molecular Formula

C13H13F3O6S

Molecular Weight

354.30 g/mol

IUPAC Name

[(1S,2S,5R,6R)-2-phenylmethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-yl] trifluoromethanesulfonate

InChI

InChI=1S/C13H13F3O6S/c14-13(15,16)23(17,18)22-9-7-20-12(11-10(9)21-11)19-6-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10+,11+,12+/m1/s1

InChI Key

LOGQNDXALRRQTN-RHYQMDGZSA-N

Isomeric SMILES

C1[C@H]([C@H]2[C@H](O2)[C@H](O1)OCC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F

Canonical SMILES

C1C(C2C(O2)C(O1)OCC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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